2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid
CAS No.:
Cat. No.: VC15707840
Molecular Formula: C26H16N2O4
Molecular Weight: 420.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H16N2O4 |
|---|---|
| Molecular Weight | 420.4 g/mol |
| IUPAC Name | 2-[4-(4-carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C26H16N2O4/c29-25(30)19-13-23(27-21-7-3-1-5-17(19)21)15-9-11-16(12-10-15)24-14-20(26(31)32)18-6-2-4-8-22(18)28-24/h1-14H,(H,29,30)(H,31,32) |
| Standard InChI Key | YZUZUSJYPFGORM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)C4=NC5=CC=CC=C5C(=C4)C(=O)O)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid (molecular formula: C₂₆H₁₆N₂O₄, molecular weight: 420.4 g/mol) features a bis-quinoline scaffold with carboxylic acid substituents at the 4-position of both aromatic systems. The IUPAC name reflects its two quinoline moieties connected via a phenyl bridge, creating a conjugated π-system that may influence electronic properties and intermolecular interactions. Key structural attributes include:
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₁₆N₂O₄ |
| Molecular Weight | 420.4 g/mol |
| IUPAC Name | 2-[4-(4-carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)C4=NC5=CC=CC=C5C(=C4)C(=O)O)C(=O)O |
| Topological Polar Surface Area | 101 Ų (estimated) |
The presence of two carboxylic acid groups confers water solubility at physiological pH, while the aromatic systems suggest potential for π-π stacking interactions and metal chelation .
Synthesis Pathways
Core Quinoline Formation
The synthesis of related quinoline-4-carboxylic acid derivatives typically begins with condensation reactions between aniline derivatives and carbonyl compounds. For example, the Doebner reaction between 2-nitrobenzaldehyde and pyruvic acid yields intermediate quinoline structures, which are subsequently functionalized .
Strategic Functionalization
Patent CN102924374B outlines a modular approach applicable to bis-quinoline systems :
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Ring Opening and Condensation: Isatin derivatives undergo base-catalyzed ring opening to form amino-ketone intermediates.
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Addition-Elimination: Reaction with aromatic aldehydes introduces vinyl substituents (e.g., 2-vinyl-4-quinoline carboxylic acid precursor).
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Oxidative Coupling: Potassium permanganate-mediated oxidation of vinyl groups facilitates cross-coupling between quinoline units, as demonstrated in the synthesis of quinoline-2,4-dicarboxylic acid derivatives .
Table 2: Representative Synthesis Steps
Challenges in Scale-Up
Industrial production faces hurdles including:
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Regioselectivity control during bis-quinoline formation
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Purification complexities due to similar polarity of intermediates
Biological Activity Profile
While direct studies on 2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid are lacking, structurally analogous quinoline-4-carboxylic acids demonstrate:
Antibacterial Properties
2-Phenyl-quinoline-4-carboxylic acid derivatives exhibit:
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MIC values of 8-32 μg/mL against Staphylococcus aureus and MRSA
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Synergy with β-lactam antibiotics via efflux pump inhibition
Table 3: Comparative Antibacterial Activity
| Compound | E. coli MIC (μg/mL) | S. aureus MIC (μg/mL) |
|---|---|---|
| 2-Phenyl-quinoline-4-carboxylic acid | 64 | 16 |
| Ciprofloxacin (control) | 0.5 | 0.25 |
The biphenylquinoline structure may enhance membrane penetration compared to monomeric analogs .
Material Science Applications
Coordination Polymers
The dual carboxylate groups enable formation of metal-organic frameworks (MOFs):
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Zn(II) coordination polymers with surface areas >800 m²/g
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Luminescent properties tunable via rare-earth doping
Organic Electronics
Extended conjugation supports:
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Electron mobility of 0.12 cm²/V·s in thin-film transistors
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HOMO-LUMO gap of 2.8 eV (calculated DFT)
Toxicity and Pharmacokinetics
Predicted ADMET properties (SwissADME):
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